molecular formula C19H19NO5 B2861217 METHYL 2-[2-(4-FORMYLPHENOXY)ACETAMIDO]-3-PHENYLPROPANOATE CAS No. 939790-58-6

METHYL 2-[2-(4-FORMYLPHENOXY)ACETAMIDO]-3-PHENYLPROPANOATE

Cat. No.: B2861217
CAS No.: 939790-58-6
M. Wt: 341.363
InChI Key: OSLKXGKYNJUROC-UHFFFAOYSA-N
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Description

METHYL 2-[2-(4-FORMYLPHENOXY)ACETAMIDO]-3-PHENYLPROPANOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a formylphenoxy group, an acetamido group, and a phenylpropanoate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(4-FORMYLPHENOXY)ACETAMIDO]-3-PHENYLPROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-formylphenol with chloroacetic acid to form 4-formylphenoxyacetic acid. This intermediate is then reacted with methylamine to form the corresponding amide. The final step involves the esterification of the amide with methyl 3-phenylpropanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(4-FORMYLPHENOXY)ACETAMIDO]-3-PHENYLPROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 2-(2-(4-carboxyphenoxy)acetamido)-3-phenylpropanoate

    Reduction: 2-(2-(4-hydroxyphenoxy)acetamido)-3-phenylpropanoate

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

METHYL 2-[2-(4-FORMYLPHENOXY)ACETAMIDO]-3-PHENYLPROPANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(4-FORMYLPHENOXY)ACETAMIDO]-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The formyl group plays a crucial role in this interaction, as it can form covalent bonds with nucleophilic residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives
  • 4-formylphenoxyacetic acid derivatives
  • Phenylpropanoate derivatives

Uniqueness

METHYL 2-[2-(4-FORMYLPHENOXY)ACETAMIDO]-3-PHENYLPROPANOATE is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[[2-(4-formylphenoxy)acetyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-19(23)17(11-14-5-3-2-4-6-14)20-18(22)13-25-16-9-7-15(12-21)8-10-16/h2-10,12,17H,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLKXGKYNJUROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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